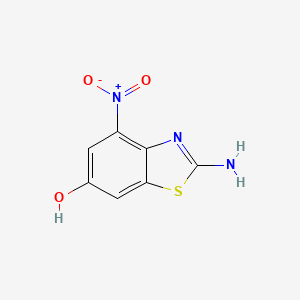

2-Amino-4-nitro-1,3-benzothiazol-6-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-nitro-1,3-benzothiazol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3S/c8-7-9-6-4(10(12)13)1-3(11)2-5(6)14-7/h1-2,11H,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKDDQPAPGEHSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1[N+](=O)[O-])N=C(S2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 2 Amino 4 Nitro 1,3 Benzothiazol 6 Ol Systems

Quantitative Structure-Activity Relationship (QSAR) Studies

Correlation of Topological Parameters with Molecular Activity

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in correlating the structural or physicochemical properties of a compound with its biological activity. In the case of benzothiazole (B30560) derivatives, topological parameters, which are numerical descriptors of molecular topology, are crucial in developing predictive QSAR models. These parameters encode information about molecular size, shape, and branching.

Research on nitrobenzothiazole derivatives has demonstrated a strong correlation between electronic descriptors and their biological activities. ui.ac.idui.ac.iddoaj.org A study on a series of nitrobenzothiazole derivatives as antimalarial agents revealed that a combination of descriptors could effectively model their inhibitory concentrations (IC50). ui.ac.idui.ac.iddoaj.org The electronic properties, such as atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were found to be particularly influential. ui.ac.idui.ac.iddoaj.org

A representative QSAR model for a series of nitrobenzothiazole derivatives can be expressed by the following equation:

Log(1/IC50) = β₀ + β₁(qC2) + β₂(qS3) + β₃(μ) + β₄(EHOMO) + β₅(ELUMO) + β₆(LogP)

| Descriptor | Symbol | Significance in Molecular Activity |

|---|---|---|

| Atomic Net Charge on C2 | qC2 | Influences electrostatic interactions with the target receptor. |

| Atomic Net Charge on S3 | qS3 | Contributes to the electronic profile of the thiazole (B1198619) ring. |

| Dipole Moment | μ | Affects solubility and long-range non-covalent interactions. |

| Energy of HOMO | EHOMO | Relates to the electron-donating capacity of the molecule. |

| Energy of LUMO | ELUMO | Indicates the electron-accepting ability of the molecule. |

| LogP | LogP | Measures lipophilicity and influences membrane permeability. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 2-amino-4-nitro-1,3-benzothiazol-6-ol, and a biological target, typically a protein or enzyme. For benzothiazole derivatives, protein kinases are a significant class of targets due to their role in cellular signaling pathways that are often dysregulated in diseases like cancer. biointerfaceresearch.comnih.govnih.govnih.govmanipal.eduacs.orgresearchgate.netsemanticscholar.org

Studies involving 2-aminobenzothiazole (B30445) derivatives have often focused on their potential as kinase inhibitors, with molecular docking simulations being employed to investigate their binding modes within the ATP-binding site of kinases such as PI3Kγ and p56lck. biointerfaceresearch.comnih.govnih.govacs.orgresearchgate.netsemanticscholar.org These simulations reveal key interactions that are crucial for the inhibitory activity of the compounds.

The binding of a 2-aminobenzothiazole derivative to the ATP-binding site of a kinase typically involves a network of hydrogen bonds and hydrophobic interactions. The benzothiazole core can act as a scaffold, positioning key functional groups to interact with specific amino acid residues in the active site. For instance, the amino group at the 2-position can form hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors. The nitro and hydroxyl groups on the benzothiazole ring of this compound would also be expected to participate in hydrogen bonding with the protein, further stabilizing the ligand-protein complex.

| Ligand Functional Group | Interacting Amino Acid Residue (Example) | Type of Interaction | Estimated Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| 2-Amino Group | Valine (Hinge Region) | Hydrogen Bond | -2.5 |

| Benzothiazole Nitrogen | Lysine (Catalytic Loop) | Hydrogen Bond | -3.0 |

| Nitro Group | Serine | Hydrogen Bond | -1.8 |

| Hydroxyl Group | Aspartate | Hydrogen Bond | -2.2 |

| Benzene (B151609) Ring | Leucine, Isoleucine (Hydrophobic Pocket) | Hydrophobic Interaction | -1.5 |

The docking scores, which are estimates of the binding affinity, for these compounds are often in the nanomolar range, suggesting a high potential for potent inhibition. The insights gained from these simulations are invaluable for the rational design of new, more effective benzothiazole-based inhibitors.

Chemical Reactivity and Derivatization Strategies

Reactions at the Amino Group (C2-position)

The exocyclic amino group at the C2 position is a versatile handle for chemical modification. Its nucleophilicity allows it to readily react with various electrophiles, leading to the formation of amides, imines (Schiff bases), and diazonium salts, which are precursors to azo compounds. nih.gov

The C2-amino group of 2-aminobenzothiazole (B30445) derivatives can undergo acylation with reagents like acetic anhydride or chloroacetyl chloride. nih.govtandfonline.com This reaction converts the primary amine into a secondary amide. Such a transformation is not only a synthetic derivatization in itself but can also be employed as a strategy to protect the amino group. For instance, in the synthesis of 6-substituted amide derivatives from 2-amino-6-nitrobenzothiazole (B160904), the amino group is first acylated with acetic anhydride. This step protects the amine and allows for subsequent selective reactions at other parts of the molecule, such as the nitro group. nih.gov

The general scheme for acylation involves the reaction of the aminobenzothiazole with an acylating agent, often in the presence of a base or in a suitable solvent.

Table 1: Examples of Acylation Reactions on 2-Aminobenzothiazole Derivatives

| Reactant | Acylating Agent | Product | Reference |

|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole | Acetic Anhydride | 2-Acetamido-6-nitrobenzothiazole | nih.govtandfonline.com |

This table is illustrative of reactions on related compounds.

Primary aromatic amines are readily converted into diazonium salts through a process known as diazotization. byjus.com This reaction typically involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid, at low temperatures (0–5 °C). organic-chemistry.org The resulting diazonium salt is a highly valuable synthetic intermediate.

For 2-amino-6-nitrobenzothiazole, the C2-amino group can be diazotized to form a diazonium salt. sigmaaldrich.com This intermediate is generally unstable and is used immediately in subsequent reactions. A key application is in azo coupling, where the diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds (coupling components) such as phenols, anilines, or other heterocyclic systems to form azo dyes. iosrjournals.orgresearchgate.net This reaction is the basis for synthesizing a wide range of colored compounds.

Representative Azo Coupling Reaction:

Diazotization: 2-Amino-6-nitrobenzothiazole + NaNO₂/H₂SO₄ (0-5°C) → [6-Nitrobenzothiazol-2-yl]diazonium salt

Coupling: [6-Nitrobenzothiazol-2-yl]diazonium salt + Coupling Component → Azo Dye

The C2-amino group readily condenses with aldehydes or ketones to form imines, commonly known as Schiff bases (azomethines). ekb.eg This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by a few drops of acid and carried out in a solvent like ethanol (B145695) under reflux. rjpbcs.com

Numerous Schiff base derivatives of 2-amino-6-nitrobenzothiazole have been synthesized by reacting it with various substituted aromatic aldehydes. rjpbcs.com Microwave-assisted synthesis has been shown to significantly improve reaction times and yields compared to conventional heating methods. For example, the microwave-induced condensation of 2-amino-6-nitrobenzothiazole with 3,5-diiodosalicylaldehyde achieved a 76-80% yield in just 8-10 minutes, whereas conventional heating for 2 hours yielded only 38%. scispace.comresearchgate.net

Table 2: Synthesis of Schiff Bases from 2-Amino-6-nitrobenzothiazole

| Aldehyde Reactant | Reaction Conditions | Product Name | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Ethanol, Glacial Acetic Acid, Reflux (8-10h) | N-benzylidene-6-nitro-1,3-benzothiazol-2-amine | 64 | rjpbcs.com |

| 3,5-Diiodosalicylaldehyde | Ethanol, Microwave (8-10 min) | 2,4-diiodo-6-{[(6-nitro-1,3-benzothiazol-2-yl)imino]methyl}phenol | 76-80 | scispace.com |

This table is based on data for the proxy compound 2-Amino-6-nitro-1,3-benzothiazole.

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring towards electrophilic substitution. Its primary reactivity centers on its reduction to other nitrogen-containing functional groups.

The reduction of an aromatic nitro group is a fundamental transformation that typically yields a primary amino group (an aniline (B41778) derivative). masterorganicchemistry.com This reaction significantly alters the electronic properties of the molecule, as the resulting amino group is strongly electron-donating. A variety of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. wikipedia.orgcommonorganicchemistry.com

For derivatives of 2-amino-6-nitrobenzothiazole, the nitro group can be selectively reduced to an amino group. A common method involves using tin(II) chloride (SnCl₂) in an aqueous or alcoholic medium. nih.gov This method is effective and tolerates the thiazole (B1198619) ring and the protected C2-amino group. Other reagents for nitro reduction include catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or using metals like iron (Fe) or zinc (Zn) in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

This reduction is a key step in creating derivatives with functional groups on the benzene ring. For example, the synthesis of 2,6-diaminobenzothiazole derivatives from 2-amino-6-nitrobenzothiazole requires the reduction of the C6-nitro group as a critical step before further functionalization of the newly formed C6-amino group. nih.gov

Table 3: Common Reagents for Aromatic Nitro Group Reduction

| Reagent | Conditions | Product Functional Group | Reference |

|---|---|---|---|

| SnCl₂ (Tin(II) chloride) | H₂O or EtOH | Amine (-NH₂) | nih.gov |

| H₂ / Pd/C | Pressurized H₂, Solvent | Amine (-NH₂) | wikipedia.orgcommonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Acidic medium | Amine (-NH₂) | masterorganicchemistry.com |

Reactions Involving the Hydroxyl Group

The target molecule, 2-Amino-4-nitro-1,3-benzothiazol-6-ol, possesses a phenolic hydroxyl group at the C6 position. While specific reactions for this compound are not documented in the search results, the expected reactivity can be inferred from the general chemistry of phenols, particularly those on an electron-deficient aromatic system.

The hydroxyl group is typically acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with electrophiles, such as alkyl halides or acyl halides, to form ethers and esters, respectively (Williamson ether synthesis and esterification).

Formation of Fused Heterocyclic Systems

The molecular architecture of this compound offers significant potential for the construction of more complex, fused polycyclic heterocyclic systems. The inherent reactivity of the 2-aminobenzothiazole scaffold, particularly the exocyclic amino group and the adjacent endocyclic nitrogen atom, provides a strategic foundation for annulation reactions. nih.govrsc.org These atoms are well-positioned to react with bifunctional electrophilic reagents, leading to the formation of diverse fused heterocyclic structures. nih.govrsc.orgnih.gov This section explores the key derivatization strategies employed to synthesize such systems, primarily focusing on the construction of new pyrimidine and quinazoline rings fused to the benzothiazole (B30560) core.

One of the most prominent strategies for creating fused systems involves the multicomponent reaction of a 2-aminobenzothiazole derivative with an aldehyde and a compound containing active methylene groups, such as β-ketoesters or β-diketones. scirp.orgtandfonline.com These reactions, often catalyzed by acids like camphorsulfonic acid, proceed in a one-pot fashion to yield tetracyclic systems like pyrimido[2,1-b]benzothiazoles. tandfonline.comtandfonline.com The process typically involves a cascade of reactions including a Knoevenagel condensation, a Michael addition of the 2-amino group, and subsequent intramolecular cyclization and dehydration. nih.gov

Another significant approach is the synthesis of benzothiazolo[2,3-b]quinazoline derivatives. thieme-connect.comijcrt.org These structures can be assembled through various synthetic routes, often involving the reaction of 2-aminobenzothiazole with reagents that can form a fused six-membered ring containing two nitrogen atoms. For instance, multicomponent reactions involving 2-aminobenzothiazole, an aldehyde, and a 1,3-dicarbonyl compound like dimedone or barbituric acid can lead to these complex fused structures. ijcrt.orgarkat-usa.org

The reaction of 2-aminobenzothiazoles with α,β-unsaturated compounds or their precursors is also a viable method. For example, reaction with dimethyl acetylenedicarboxylate can lead to the formation of a pyrimido[2,1-b]benzothiazole ring system. thieme-connect.com These synthetic methodologies highlight the versatility of the 2-aminobenzothiazole core as a building block for generating a wide array of fused heterocycles with potential applications in medicinal chemistry and materials science. nih.gov

The table below summarizes key research findings on the formation of fused heterocyclic systems from 2-aminobenzothiazole precursors.

| Fused System | Reactants | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| 4H-Pyrimido[2,1-b]benzothiazoles | 2-Aminobenzothiazole derivatives, Aldehydes, β-Ketoesters | D-(+)-10-Camphorsulphonic acid (chiral acid catalyst), Methanol, 60 °C | An efficient one-pot, three-component reaction for the enantioselective synthesis of optically active pyrimido[2,1-b]benzothiazole derivatives. Yields up to 82% with excellent enantioselectivities (84-99% ee) were achieved. | tandfonline.comtandfonline.com |

| Pyrimido[2,1-b]benzothiazoles and Benzothiazolo[3,2-a]quinazolines | 2-Aminobenzothiazole, Arylglyoxals, 1,3-Dicarbonyl compounds (e.g., Meldrum's acid, dimedone, barbituric acid) | Acetic acid, reflux | A one-pot, three-component reaction providing good yields. The reaction proceeds via a Michael addition followed by intramolecular cyclization. | arkat-usa.org |

| Pyrimido[2,1-b]benzothiazoles | 2-Aminobenzothiazole, Benzaldehyde derivatives, β-Diketones or Malonates | Solvent-free, 60 °C | A simple and expedient solvent-free and catalyst-free procedure for synthesizing pyrimido[2,1-b]benzothiazole derivatives with good yields. | scirp.org |

| Pyrimido[2,1-b]benzothiazoles and Benzothiazolo[2,3-b]quinazolines | Substituted 2-aminobenzothiazoles, Dimethyl acetylenedicarboxylate, α-cyanocinnamonitriles | Ethanol, reflux; Piperidine, reflux | Synthesis of various fused systems for evaluation of antitumor and antiviral activities. Some compounds exhibited a broad spectrum of antitumor activity. | thieme-connect.com |

| 3-Aminoimidazo2,1-bbenzothiazoles | 2-Aminobenzothiazole derivatives, Indole-3-carbaldehyde, Arylisonitriles | P₂O₅ on SiO₂, dehydrating agent | An environmentally friendly multicomponent reaction facilitated by a strong dehydrating agent, leading to the formation of a fused imidazole ring. | nih.gov |

Non Clinical Biological Interaction Studies and Mechanistic Insights

Investigation of Enzymatic Inhibition Mechanisms

The structural features of 2-Amino-4-nitro-1,3-benzothiazol-6-ol, particularly the thiazole (B1198619) nucleus and the 2-amino group, suggest potential interactions with various enzyme systems. evitachem.comrsc.org

While direct studies on this compound are not extensively documented, the thiazole scaffold is a well-established framework in the design of protein kinase inhibitors. rsc.orgnih.gov Protein kinases play a crucial role in cellular signaling, and their abnormal function is often implicated in diseases like cancer. nih.govtandfonline.com Thiazole derivatives have shown a high potential for interacting with different protein kinases, leading to the development of small molecule inhibitors targeting both serine/threonine and tyrosine kinases. rsc.orgnih.gov

The 2-amino group, in particular, has been identified as a key moiety for enhancing potency against receptor tyrosine kinases (RTKs). In studies on different heterocyclic scaffolds, the inclusion of a 2-amino group was found to improve inhibition of multiple RTKs, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor-β (PDGFR-β), by potentially utilizing an additional hydrogen-bond binding site in the ATP binding region of the enzyme. nih.gov This suggests a plausible, though not yet demonstrated, mechanism by which this compound could interact with and potentially inhibit protein tyrosine kinases.

| Structural Feature | Potential Role in Inhibition | Supporting Rationale |

|---|---|---|

| Thiazole Scaffold | Acts as a versatile framework for interacting with the ATP binding pocket of various kinases. | Thiazole is a favored structural motif in numerous developed kinase inhibitors. rsc.orgtandfonline.com |

| 2-Amino Group | May form additional hydrogen bonds within the kinase hinge region, enhancing binding affinity and potency. | Studies on other scaffolds show that 2-amino analogs are often more potent RTK inhibitors than their 2-desamino counterparts. nih.gov |

A significant area of investigation for related compounds involves the inhibition of decaprenylphosphoryl-β-D-ribose-2′-oxidase (DprE1), an essential enzyme for the viability of Mycobacterium tuberculosis. nih.govnih.gov Nitro-substituted 1,3-benzothiazinones (nitro-BTZs), which are structurally analogous to nitro-benzothiazoles, are potent mechanism-based covalent inhibitors of DprE1. nih.gov

The proposed mechanism involves the activation of the nitro group by a reduced flavin intermediate within the DprE1 active site. nih.gov This activation leads to the formation of a reactive nitroso derivative, which then forms a covalent bond with a conserved cysteine residue (Cys387) in the enzyme, leading to irreversible inhibition. nih.gov This covalent binding effectively halts the synthesis of arabinan, a critical component of the mycobacterial cell wall. nih.gov Given the presence of the essential nitro group and the benzothiazole (B30560) core, it is hypothesized that this compound could potentially follow a similar mechanism of action against DprE1.

Ligand-Receptor Binding Studies

The benzothiazole scaffold has been explored for its potential to interact with G protein-coupled receptors, including adenosine (B11128) receptors. Studies have identified that benzothiazole derivatives can act as antagonists for various adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov For instance, certain 2-(acyl)amino-4H-3,1-benzothiazin-4-ones, structurally related to benzothiazoles, were identified as a novel class of adenosine receptor antagonists. acs.org

Furthermore, research on N-[4-(2-pyridyl)thiazol-2-yl]benzamides demonstrated adenosine affinities, indicating that the thiazole ring is a viable component for ligand design. nih.gov While specific binding data for this compound at adenosine receptors is not available, the established activity of the broader benzothiazole and thiazole classes suggests this is a potential area for investigation. nih.govnih.gov

| Compound Class | Observed Activity | Reference |

|---|---|---|

| Benzothiazolylquinoline Scaffolds | Demonstrated potency and selectivity as human A3 adenosine receptor antagonists. | nih.gov |

| 2-(Acyl)amino-4H-3,1-benzothiazin-4-ones | Identified as potent antagonists at human A2A and A3 adenosine receptors. | acs.org |

Modulation of Neurotransmission Pathways

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, crucial for memory, cognition, and mood regulation. frontiersin.org The benzothiazole class of compounds includes members that can modulate glutamatergic pathways. The most notable example is Riluzole (2-amino-6-trifluoromethoxy benzothiazole), which is used for its neuroprotective effects. nih.gov

Riluzole is understood to antagonize excitatory amino acid neurotransmission. nih.govnih.gov Its mechanisms include the inhibition of glutamate release and non-competitive inhibition of NMDA receptors, a subtype of ionotropic glutamate receptors. nih.gov Studies have shown that Riluzole can antagonize the effects of glutamate and quisqualate. nih.gov This established activity of a closely related 2-aminobenzothiazole (B30445) derivative suggests that other compounds in this class, potentially including this compound, could interfere with glutamate neurotransmission, although this has not been experimentally confirmed for this specific molecule.

An article focusing solely on the chemical compound “this compound” with the requested sections on "" and "In Vitro Assays for Target Identification and Validation" cannot be generated at this time.

Extensive searches for scientific literature detailing the neuroprotective mechanistic investigations and in vitro assays for target identification and validation specifically for the compound this compound did not yield any relevant results. The current body of scientific research available through these searches does not appear to contain studies addressing these particular aspects of this specific chemical compound.

Therefore, the requested article with its detailed subsections cannot be created without the foundational scientific data.

Advanced Materials Science Applications

Fluorescent Materials and Probes

The push-pull nature of 2-Amino-4-nitro-1,3-benzothiazol-6-ol is a strong indicator of its potential as a fluorescent material. In such systems, the absorption of light promotes an electron from a ground state, which is heavily influenced by the electron-donating amino group, to an excited state, where the electron density is shifted towards the electron-withdrawing nitro group. The subsequent relaxation and emission of a photon constitute the fluorescence.

A key feature of such dyes is their sensitivity to the local environment. The significant change in dipole moment between the ground and excited states often leads to pronounced solvatochromism, where the color of the emitted light changes with the polarity of the solvent. This property is the foundation for its use as a fluorescent probe to characterize the micropolarity of chemical and biological systems.

While it is often assumed that nitro groups quench fluorescence, studies on other push-pull thiazole-based fluorophores have shown this is not always the case. Research on 4-hydroxy-1,3-thiazole derivatives has demonstrated that carefully designed molecules with nitro group acceptors can exhibit significant fluorescence quantum yields, in some cases as high as 37-40%. nih.govnih.gov This suggests that this compound could also be an efficient emitter, with its photophysical properties being tunable by modifying its substituent groups.

Electroluminescent Devices

Materials capable of fluorescence are foundational to the development of Organic Light-Emitting Diodes (OLEDs). The potential of this compound as an emissive dopant in an OLED host matrix is significant. In an OLED, the recombination of electrons and holes within the organic layer generates an excited state (an exciton) that can decay radiatively, producing light. The color and efficiency of this emission are determined by the properties of the emissive material.

The intramolecular charge transfer character of this benzothiazole (B30560) derivative could be leveraged to tune the emission color. Furthermore, the inherent rigidity of the fused benzothiazole ring system is beneficial, as it can reduce non-radiative decay pathways and potentially increase the electroluminescence quantum efficiency.

Nonlinear Optical (NLO) Materials

The asymmetric distribution of electron density in push-pull molecules gives rise to a large change in dipole moment upon excitation, which is a prerequisite for second-order nonlinear optical (NLO) activity. Organic NLO materials are of great interest for technologies like optical data storage, image processing, and optical switching. nih.gov

This compound is an archetypal D-π-A push-pull chromophore, a design that is central to achieving high molecular first hyperpolarizability (β), the microscopic measure of second-order NLO activity.

Electron Donor (D): The amino group (-NH2) at the 2-position serves as a potent electron donor.

π-Conjugated Bridge (π): The benzothiazole ring system provides a pathway for electron delocalization between the donor and acceptor.

Electron Acceptor (A): The nitro group (-NO2) is one of the strongest electron acceptors used in NLO chromophores. nih.gov

Auxochromic Group: The hydroxyl group (-OH) at the 6-position can further modulate the electronic properties, potentially enhancing the donor-acceptor interaction and tuning the absorption wavelength.

The efficiency of such chromophores is highly dependent on the strength of the donor and acceptor groups and the nature of the π-bridge. The combination of a strong amino donor and nitro acceptor on the benzothiazole framework is expected to result in a significant NLO response. Related studies on other benzothiazole-based dyes have confirmed that this structural motif leads to materials with promising NLO properties. sigmaaldrich.com

Table 1: Comparison of Donor/Acceptor Strengths in NLO Chromophores This table provides a general comparison of common functional groups used in the design of NLO materials. The specific performance depends on the entire molecular structure.

| Functional Group | Role | Relative Strength | Example Compound Class |

| -N(CH₃)₂ | Donor | Very Strong | Disperse Red 1 |

| -NH₂ | Donor | Strong | This compound |

| -OH | Donor | Moderate | Phenol (B47542) Derivatives |

| -OCH₃ | Donor | Moderate | Anisole Derivatives |

| -NO₂ | Acceptor | Very Strong | This compound |

| -CN | Acceptor | Strong | Dicyanovinyl Derivatives |

| -CHO | Acceptor | Moderate | Benzaldehyde Derivatives |

| -SO₂CF₃ | Acceptor | Very Strong | Trifluoromethylsulfone Derivatives |

Materials with a high NLO response are essential for creating devices that can manipulate light. If this compound exhibits a large molecular hyperpolarizability, it could be incorporated into polymer matrices for applications such as:

Electro-optic modulators: Devices that control the intensity or phase of light with an electric field.

Frequency doublers: Materials that convert laser light to a shorter wavelength (e.g., converting red light to blue light).

All-optical switches: Components where light is used to control another light signal, enabling faster data processing.

The development of such devices requires not only a high NLO response but also good thermal stability and processability, areas that would require experimental validation for this specific compound.

Use as Organic Reagents in Analytical Methodologies

The responsive nature of the compound's electronic structure makes it a candidate for use in chemical sensors. Changes in its chemical environment could trigger a measurable optical or electrochemical signal.

Optical Sensors: The potential solvatochromic and fluorescent properties of this compound make it suitable for optical sensing. For example, the hydroxyl group could be functionalized to create a binding site for a specific analyte (e.g., a metal ion). The binding event would alter the electronic properties of the benzothiazole system, leading to a change in the color or intensity of its fluorescence, which can be easily detected. Benzothiadiazole derivatives, which share structural similarities, are widely used as building blocks for analyte-sensing optical devices. mdpi.com

Electrochemical Sensors: The presence of the electrochemically active nitro and amino groups makes the compound suitable for electrochemical sensing applications. The voltammetric behavior of the related compound 2-amino-6-nitrobenzothiazole (B160904) has been investigated for the determination of reducible organic substances. sigmaaldrich.com Similarly, this compound could be immobilized on an electrode surface. The reduction potential of the nitro group or the oxidation potential of the amino/hydroxyl groups could shift upon interaction with a target analyte, providing a quantifiable signal. This approach is commonly used for the sensitive detection of various chemical species.

Table 2: Potential Sensing Applications and Signal Transduction This table outlines the hypothetical use of this compound in sensing, based on its structural features.

| Sensing Target | Potential Interaction Site | Transduction Method | Measured Signal |

| Metal Ions | Hydroxyl (-OH) group | Fluorescence Spectroscopy | Change in emission wavelength or intensity |

| pH Changes | Amino (-NH₂) or Hydroxyl (-OH) groups | UV-Vis Absorption | Shift in absorption maximum (color change) |

| Redox-active species | Nitro (-NO₂) or Amino (-NH₂) groups | Voltammetry | Shift in redox potential or change in current |

| Organic Molecules | Functionalized side chain | Optical or Electrochemical | Analyte-specific signal change |

Applications in Chromatographic Methods

There is no specific information currently available in scientific literature detailing the applications of This compound in chromatographic methods.

However, to provide context on how structurally similar compounds are utilized, the related isomer, 2-Amino-6-nitrobenzothiazole , has been investigated as a model analyte for the voltammetric determination of electrochemically reducible organic substances. sigmaaldrich.com Researchers have studied its voltammetric behavior using direct current voltammetry (DCV) and differential pulse voltammetry (DPV). researchgate.net Such electrochemical methods can be coupled with chromatographic techniques for sensitive detection and quantification of compounds in various samples, including drinking and river waters. researchgate.net

Dye Production Technologies

Conversely, the isomeric compound 2-Amino-6-nitrobenzothiazole is a well-established and important intermediate in the manufacturing of valuable azo dyes. google.comgoogle.com This compound serves as a diazo component, which, after diazotization, is coupled with various aromatic compounds to produce a range of colors. isca.medaneshyari.com The process typically involves reacting 2-Amino-6-nitrobenzothiazole with a diazotizing agent like sodium nitrite (B80452) or nitrosylsulfuric acid, followed by coupling with an electron-rich aromatic compound such as a phenol or an aniline (B41778) derivative. epo.orgunb.ca

The resulting monoazo dyes derived from 2-Amino-6-nitrobenzothiazole are noted for their high tinctorial strength and are used as disperse dyes for coloring synthetic fibers like polyester. daneshyari.comrsc.org Patents describe the synthesis of various dyes using this intermediate, yielding colors from red to dark violet. google.comepo.org The presence of the nitro group in the benzothiazole ring is crucial as it can enhance the light fastness of the dyes and cause a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. daneshyari.com

Research has demonstrated the synthesis of mordant and disperse azo dyes from 2-amino-6-nitrobenzothiazole that can be applied to cotton fabrics, with absorption maxima (λmax) in the range of 484 - 530.50 nm. isca.me

Table 1: Examples of Monoazo Dyes Synthesized from 2-Amino-6-nitrobenzothiazole

| Diazo Component | Coupling Component | Resulting Dye Color | Application | Melting Point (°C) | Molar Absorption Coefficient (l·cm⁻¹·mol⁻¹) |

|---|---|---|---|---|---|

| 2-Amino-6-nitrobenzothiazole | N,N-disubstituted aniline derivative | Dark Violet | Dyeing hydrophobic fibers | 171 - 174.5 | 7.4 x 10⁴ |

Future Research Directions for this compound: An Unexplored Scaffold

The compound this compound represents a unique, yet underexplored, molecular scaffold. While the broader class of 2-aminobenzothiazoles has garnered significant attention for its diverse pharmacological and material properties, this specific substitution pattern—featuring an amino group at position 2, a nitro group at position 4, and a hydroxyl group at position 6—presents a frontier for new scientific inquiry. The interplay of the electron-donating amino and hydroxyl groups with the electron-withdrawing nitro group on the benzothiazole core suggests a rich potential for novel applications. This article outlines key future research directions and unexplored avenues for this promising compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-nitro-1,3-benzothiazol-6-ol, and how do reaction conditions influence yield?

- Methodological Answer: Microwave-assisted synthesis is a preferred method due to rapid heating and improved reaction efficiency. Substituted benzothiazoles can be synthesized by cyclization of thiourea derivatives with nitro-substituted precursors under controlled microwave irradiation (60–100°C, 10–30 minutes). Reaction yield is highly dependent on solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of nitro-substituted intermediates . Traditional reflux methods may require longer durations (6–12 hours) but offer comparable yields when optimized for nitro-group stability .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing purity and structural integrity?

- Methodological Answer:

- UV-Vis Spectroscopy : Identifies π→π* transitions in the benzothiazole and nitro groups (λmax ~270–320 nm) .

- HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and monitors molecular ions ([M+H]<sup>+</sup> at m/z ~226) .

- FT-IR : Confirms functional groups (e.g., N–H stretch at ~3400 cm<sup>−1</sup>, C–NO2 at ~1520 cm<sup>−1</sup>) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodological Answer: Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) are used to calculate:

- HOMO-LUMO gaps : Predict charge-transfer behavior (e.g., ΔE ~3.5–4.2 eV for nitro-substituted benzothiazoles) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., nitro group as electron-deficient region) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antiviral efficacy)?

- Methodological Answer:

- Dose-response profiling : Use standardized assays (e.g., MIC for antimicrobial activity; plaque reduction for antiviral studies) with positive controls (e.g., ampicillin, remdesivir) .

- Structural analogs : Compare nitro- vs. chloro-substituted benzothiazoles to isolate substituent effects .

- Meta-analysis : Cross-reference datasets from hybrid modeling (e.g., receptor-response profiles) and wet-lab functional assays to identify methodological biases .

Q. How is crystallographic data (e.g., SHELX-refined structures) used to study binding interactions in viral proteins?

- Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., SARS-CoV-2 nucleocapsid) at 1.5–2.0 Å resolution. SHELXL refines occupancy and thermal parameters to map hydrogen bonds (e.g., nitro group interactions with Lys138) .

- Docking simulations : Validate crystallographic poses using AutoDock Vina with force fields adjusted for nitro-group partial charges .

Q. What are the challenges in correlating computational toxicity predictions with experimental outcomes?

- Methodological Answer:

- QSAR models : Train on datasets (e.g., EPA DSSTox) using descriptors like topological polar surface area (TPSA) and LogP. Discrepancies arise from underrepresentation of nitro-heterocycles in training data .

- In vitro assays : Use HepG2 or primary hepatocytes to assess metabolic stability, comparing predicted vs. observed LC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.